
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is an organic compound with the molecular formula C12H16O3. It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its aromatic ring substituted with two methoxy groups and a methyl group, along with a propanone side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 3,4-dimethoxytoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,4-Dimethoxy-5-methylbenzoic acid.
Reduction: 1-(3,4-Dimethoxy-5-methylphenyl)-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-Propanone: Lacks the methyl group on the aromatic ring.
1-(3,4-Methylenedioxyphenyl)-2-Propanone: Contains a methylenedioxy group instead of two methoxy groups.
1-(3,4-Dimethoxy-5-chlorophenyl)-2-Propanone: Has a chlorine atom instead of a methyl group.
Uniqueness
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxy-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-8-5-10(6-9(2)13)7-11(14-3)12(8)15-4/h5,7H,6H2,1-4H3 |
Clave InChI |
KGRMZAFFZMCQGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)OC)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


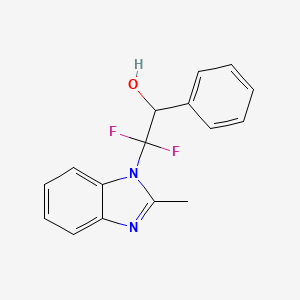

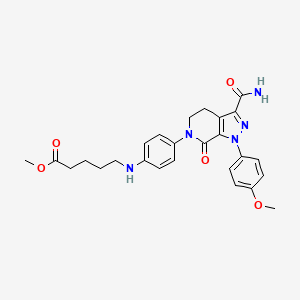

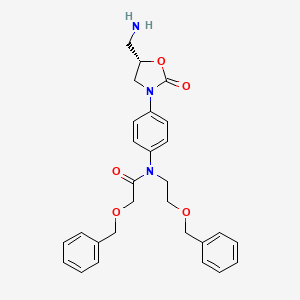
![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)
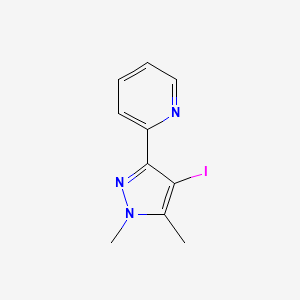
![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)



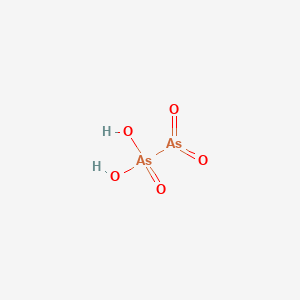
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
